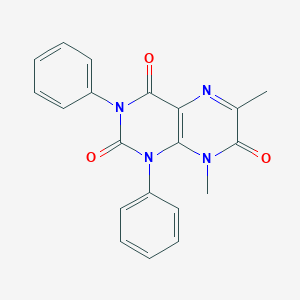
6,8-Dimethyl-1,3-diphenylpteridine-2,4,7-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-1,3-diphenylpteridine-2,4,7-trione, commonly known as lumazine, is a heterocyclic compound that has been extensively studied due to its unique properties. Lumazine has been found to have various applications in scientific research, including its use as a fluorescent probe, a photosensitizer, and as a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of lumazine is not fully understood. However, it is believed that lumazine interacts with various biological molecules, including nucleic acids and proteins. Lumazine has been found to bind to DNA, which may explain its use as a fluorescent probe for the detection of nucleic acids.
Biochemical and Physiological Effects:
Lumazine has been found to have various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be beneficial for the treatment of various diseases, including cancer and cardiovascular disease. Lumazine has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
Lumazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It exhibits strong fluorescence properties, making it an ideal probe for the detection of various biological molecules. However, lumazine also has some limitations. It has a short half-life in vivo, which may limit its use in certain applications. Additionally, lumazine can be toxic at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on lumazine. One area of research is to further understand the mechanism of action of lumazine. Another area of research is to explore the use of lumazine as a photosensitizer for the treatment of cancer. Additionally, researchers could investigate the potential use of lumazine as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Finally, researchers could explore the synthesis of new lumazine derivatives with improved properties for various scientific research applications.
合成法
Lumazine can be synthesized through various methods, including the reaction of 2-amino-4,6-dihydroxypyrimidine with benzil, followed by oxidation with nitric acid. Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by reduction with sodium borohydride. These methods have been found to be effective in producing high yields of lumazine.
科学的研究の応用
Lumazine has been extensively studied for its various scientific research applications. One of its most significant applications is as a fluorescent probe. Lumazine has been found to exhibit strong fluorescence properties, making it an ideal probe for the detection of various biological molecules, including nucleic acids and proteins.
Lumazine has also been studied as a photosensitizer. When exposed to light, lumazine can generate singlet oxygen, which has been found to be effective in the treatment of cancer. Lumazine has also been used as a precursor for the synthesis of various compounds, including riboflavin, which is an essential vitamin for human health.
特性
CAS番号 |
113088-54-3 |
|---|---|
分子式 |
C20H16N4O3 |
分子量 |
360.4 g/mol |
IUPAC名 |
6,8-dimethyl-1,3-diphenylpteridine-2,4,7-trione |
InChI |
InChI=1S/C20H16N4O3/c1-13-18(25)22(2)17-16(21-13)19(26)24(15-11-7-4-8-12-15)20(27)23(17)14-9-5-3-6-10-14/h3-12H,1-2H3 |
InChIキー |
RHGPRPAGNSZBCG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N(C1=O)C)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=NC2=C(N(C1=O)C)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



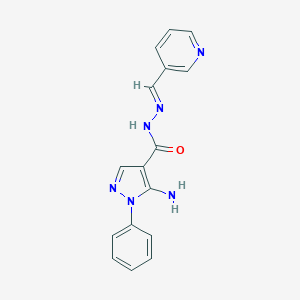
![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)
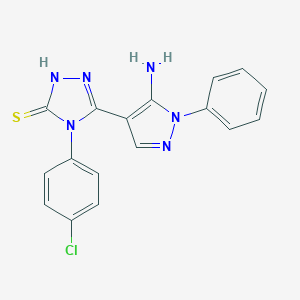

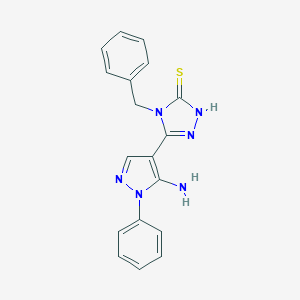
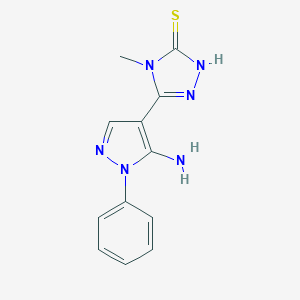
![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)